Ethyl 2-cyanodec-2-enoate
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Overview
Description
Ethyl 2-cyanodec-2-enoate is an organic compound with the molecular formula C12H19NO2. It is a member of the cyanoacrylate family, which is known for its applications in adhesives and polymer chemistry. This compound is characterized by the presence of a cyano group (-CN) and an ester group (-COOEt) attached to a dec-2-enoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyanodec-2-enoate can be synthesized through a Knoevenagel condensation reaction. This reaction involves the condensation of ethyl cyanoacetate with a suitable aldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs in ethanol at reflux temperature for about an hour or at room temperature for 2-8 hours . The process involves the formation of a carbon-carbon double bond and the elimination of water.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar Knoevenagel condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the use of eco-friendly solvents and catalysts is being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyanodec-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyanodec-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential in drug delivery systems due to its ability to form biodegradable polymers.
Medicine: Explored for its use in tissue adhesives and wound closure applications.
Industry: Utilized in the production of adhesives, coatings, and sealants .
Mechanism of Action
The mechanism of action of ethyl 2-cyanodec-2-enoate primarily involves its ability to undergo polymerization. The cyano group and ester group facilitate the formation of long polymer chains through anionic or free-radical polymerization mechanisms. These polymers can interact with biological tissues or other substrates, providing strong adhesive properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A precursor in the synthesis of ethyl 2-cyanodec-2-enoate.
Methyl cyanoacetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-cyanoacrylate: Known for its use in superglue and other adhesives.
Uniqueness
This compound is unique due to its specific structure, which provides distinct reactivity and polymerization properties. Its longer carbon chain compared to ethyl cyanoacetate and methyl cyanoacetate offers different physical and chemical characteristics, making it suitable for specialized applications in adhesives and polymer chemistry .
Properties
CAS No. |
192705-39-8 |
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Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
ethyl 2-cyanodec-2-enoate |
InChI |
InChI=1S/C13H21NO2/c1-3-5-6-7-8-9-10-12(11-14)13(15)16-4-2/h10H,3-9H2,1-2H3 |
InChI Key |
XNQWZFPJGCQLQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=C(C#N)C(=O)OCC |
Origin of Product |
United States |
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